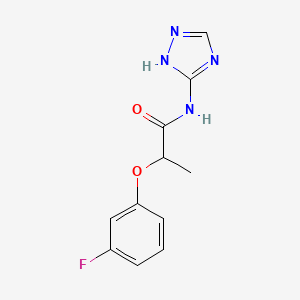

2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide

Description

2-(3-Fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide is a triazole-containing propanamide derivative characterized by a 3-fluorophenoxy group and a 4H-1,2,4-triazol-3-yl moiety. The compound’s structure combines a phenoxy ether linker with a triazole heterocycle, which is common in pharmaceuticals and agrochemicals due to its metabolic stability and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C11H11FN4O2 |

|---|---|

Molecular Weight |

250.23 g/mol |

IUPAC Name |

2-(3-fluorophenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide |

InChI |

InChI=1S/C11H11FN4O2/c1-7(10(17)15-11-13-6-14-16-11)18-9-4-2-3-8(12)5-9/h2-7H,1H3,(H2,13,14,15,16,17) |

InChI Key |

RTLCTXAJTJOTNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1=NC=NN1)OC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:

Formation of the Fluorophenoxy Intermediate: The starting material, 3-fluorophenol, is reacted with an appropriate halogenated compound (e.g., bromoalkane) under basic conditions to form the fluorophenoxy intermediate.

Triazole Formation: The fluorophenoxy intermediate is then subjected to a cyclization reaction with hydrazine and an appropriate aldehyde or ketone to form the triazole ring.

Amidation: The final step involves the reaction of the triazole intermediate with a suitable acylating agent (e.g., acyl chloride) to form the propanamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the phenoxy group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the amide or triazole moieties, potentially leading to the formation of amines or reduced triazole derivatives.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide would depend on its specific biological target. Generally, compounds with triazole rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenoxy group may enhance binding affinity or selectivity towards specific molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural variations among analogs include:

Table 1: Comparative Analysis of Structural Analogs

*Calculated based on molecular formula.

†Estimated based on substituent masses.

Key Observations:

- Linker Effects : Thioether-containing analogs (e.g., ) may exhibit altered electronic properties and metabolic stability compared to the ether linker in the target compound.

- Substituent Impact: Fluorine’s electronegativity in the target’s 3-fluorophenoxy group could enhance binding interactions compared to bromine or nitro groups in , which are bulkier and more electron-withdrawing .

Structure-Activity Relationships (SAR)

- Triazole Substitution : Methyl or isopropyl groups on the triazole () may enhance steric hindrance, reducing binding efficiency compared to the unsubstituted triazole in the target compound.

- Aromatic Rings : Fluorophenyl groups (target, ) balance lipophilicity and electronic effects, whereas nitro or trifluoromethyl groups () increase polarity but may reduce membrane permeability.

Biological Activity

2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: CHFNO with a molecular weight of 250.233 g/mol. Its structure includes a triazole ring, which is known for its diverse biological activities.

Anti-inflammatory Activity

Research has shown that derivatives of 1,2,4-triazole exhibit significant anti-inflammatory properties. In one study, compounds similar to 2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide demonstrated the ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). Specifically, compounds tested at a concentration of 50 µg/mL showed a reduction in TNF-α levels by approximately 44–60% compared to controls .

Table 1: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 3a | 60% | 45% |

| 3b | 50% | 40% |

| 3c | 55% | 50% |

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been well-documented. In studies involving various bacterial strains, including both Gram-positive and Gram-negative bacteria, compounds similar to 2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide exhibited varying degrees of antibacterial activity. The presence of specific substituents on the triazole ring influenced their effectiveness against pathogens .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3a | E. coli | 15 |

| 3b | S. aureus | 18 |

| 3c | P. aeruginosa | 12 |

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have indicated that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds structurally related to 2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide have shown promising results against lung and breast cancer cells with IC values significantly lower than those of standard chemotherapeutic agents .

Table 3: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 3a | A549 (Lung) | 10.5 |

| 3b | MCF-7 (Breast) | 8.7 |

Case Studies

- Anti-inflammatory Effects : A study evaluating the effects of triazole derivatives on cytokine release demonstrated that certain compounds could effectively modulate immune responses in vitro.

- Antimicrobial Efficacy : Another investigation highlighted the broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

- Cancer Research : Recent research focused on evaluating the antiproliferative effects of triazole derivatives on various cancer cell lines revealed that these compounds could significantly inhibit cell growth and induce apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.